molecular formula C17H25N5O2S B2777323 1-((1-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034545-31-6

1-((1-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2777323
CAS No.: 2034545-31-6
M. Wt: 363.48
InChI Key: CXPCZPXSKYXXEC-UHFFFAOYSA-N
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Description

1-((1-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H25N5O2S and its molecular weight is 363.48. The purity is usually 95%.
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Biological Activity

The compound 1-((1-(1-(2-(cyclopentylthio)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Core Structure : The compound features a triazole ring and a pyrrolidinone moiety, which are known for their biological activity.
  • Substituents : The presence of a cyclopentylthioacetyl group enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with triazole structures can inhibit various enzymes involved in disease pathways, particularly in cancer and inflammation. For instance, the triazole moiety is known to interact with the active sites of enzymes through hydrogen bonding and hydrophobic interactions .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, making it a candidate for treating conditions like rheumatoid arthritis and osteoarthritis. Its mechanism involves modulating inflammatory pathways and cytokine release .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that derivatives containing the triazole core exhibit cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549). The selectivity index (SI) suggests that these compounds may be less toxic to normal cells compared to established chemotherapeutics like Sorafenib .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of similar compounds:

  • A study synthesized a series of triazole-containing analogs and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications to the triazole ring significantly influenced the anticancer activity, with some analogs showing enhanced potency against HepG2 cells .
  • Another investigation focused on the anti-inflammatory properties of triazole derivatives. It was found that these compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Selectivity Index
Compound AHepG25.010
Compound BA5497.58
Compound CMOLT-36.09
Compound DHL-604.512

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Table 2: Inflammatory Marker Inhibition

Compound NameCytokine Target% Inhibition at 10 µM
Compound ATNF-alpha75%
Compound BIL-665%
Compound CIL-1β70%

Properties

IUPAC Name

1-[[1-[1-(2-cyclopentylsulfanylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2S/c23-16-6-3-7-20(16)8-13-9-22(19-18-13)14-10-21(11-14)17(24)12-25-15-4-1-2-5-15/h9,14-15H,1-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPCZPXSKYXXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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